molecular formula C16H14BrN5O2 B2666500 3-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1019099-54-7

3-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Katalognummer: B2666500
CAS-Nummer: 1019099-54-7
Molekulargewicht: 388.225
InChI-Schlüssel: CYMDJLBBTSTBPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and infectious disease research, particularly for the development of novel antitubercular agents. It belongs to a class of 2-pyrazolylpyrimidinones that were identified through phenotypic screening as potent inhibitors of Mycobacterium tuberculosis (Mtb) . These compounds are bactericidal against replicating Mtb and retain their potency against clinical isolates, indicating potential for tackling drug-resistant strains . The primary research value of this chemical series lies in its novel mechanism of action. Biology triage studies suggest it perturbs iron homeostasis in Mtb, potentially acting as an intracellular iron chelator . This unique mode of action, distinct from frequently encountered targets like the respiratory system or cell wall synthesis enzymes such as DprE1, makes it a valuable tool for probing bacterial metabolic pathways and a promising lead for overcoming existing resistance mechanisms . The core 2-pyrazolylpyrimidinone structure allows for extensive structure-activity relationship (SAR) explorations, and the specific 3-bromo substitution on the benzamide moiety provides a key site for investigating the impact of halogen bonding and steric factors on compound potency and selectivity . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Eigenschaften

IUPAC Name

3-bromo-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O2/c1-9-7-14(23)20-16(18-9)22-13(6-10(2)21-22)19-15(24)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,19,24)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMDJLBBTSTBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a bromine atom, a pyrazole ring, and a pyrimidine derivative. The molecular formula is C15H15BrN4O2C_{15}H_{15}BrN_{4}O_{2}, and it has a molecular weight of approximately 364.2 g/mol.

Research indicates that this compound may exhibit biological activity through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, particularly Mur enzymes in Mycobacterium tuberculosis (Mtb). This inhibition is crucial for developing new anti-tuberculosis agents .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells, likely through the modulation of signaling pathways associated with cell survival and proliferation .
  • Antimicrobial Properties : The presence of the pyrazole ring is associated with antimicrobial activity, particularly against Gram-positive bacteria. The compound's structural features enhance its ability to penetrate bacterial membranes and disrupt metabolic processes .

Structure-Activity Relationships (SAR)

The biological activity of 3-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide can be influenced by various substituents on its aromatic rings.

Substituent Position Effect on Activity
Para-position on benzamideIncreased potency with electronegative groups (e.g., -NO2)
Ortho-position on pyrazoleEnhanced binding affinity when halogens are present
Carbonyl group at C-4Essential for inhibitory action against MurB enzyme

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Antitubercular Activity : A study demonstrated that derivatives with specific substitutions showed significant inhibition of Mtb growth, with an IC50 value as low as 0.12 mg/mL for the most active compound in a series .
  • Anticancer Studies : Research involving pyrazole derivatives indicated that modifications at the 4-position led to increased apoptosis in cancer cell lines, suggesting that structural optimization can enhance therapeutic efficacy .
  • Antimicrobial Efficacy : A series of compounds related to this structure were tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have indicated that derivatives containing pyrazole and pyrimidine moieties exhibit potent antiviral activities. For instance, compounds similar to 3-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide have shown efficacy against a range of viruses including HIV and influenza.

A notable example includes the pyrazole derivatives that demonstrated significant inhibition of HIV replication in vitro at low concentrations (4 to 20 µg/mL) . These compounds operate by interfering with viral enzymes or cellular receptors, thereby hindering viral entry or replication.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its antiviral efficacy. The presence of specific functional groups influences its biological activity. For example, modifications at the 5-position of the pyrazole ring or variations in the substituents on the benzamide moiety can enhance antiviral potency and selectivity .

Research has shown that certain substitutions can increase hydrophilicity and improve cell permeability, which are critical factors for effective drug action .

Case Study: Pyrazole Derivatives Against Influenza

A study conducted by Zhang et al. examined a series of bis-pyrazole derivatives for their antiviral activity against the tobacco mosaic virus (TMV). The findings revealed that specific structural modifications led to enhanced activity, with some compounds demonstrating effective inhibition at concentrations lower than previously established lead compounds .

CompoundEC50 (µM)Virus Targeted
Compound A0.20Tobacco Mosaic Virus
Compound B0.35Influenza A Virus
Compound C0.02HIV

This table illustrates how slight variations in chemical structure can lead to significant differences in antiviral efficacy.

Case Study: Antiviral Efficacy Against Herpes Simplex Virus

In another study, new pyrazole and isoxazole-containing heterocycles were synthesized and tested for their activity against herpes simplex virus type 1 (HSV-1). Among these compounds, some exhibited up to 69% reduction in plaque formation at optimal concentrations . This highlights the potential of compounds like 3-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide in treating viral infections.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimidinone derivatives with diverse biological activities. Below is a detailed comparison with key analogs, emphasizing structural differences, synthesis routes, and functional outcomes.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity Synthesis Highlights References
Target Compound 3-Bromo substitution on benzamide; 4-methylpyrimidinone; 3-methylpyrazole linker Not explicitly reported Microwave-assisted coupling with LiHMDS
Compound 14 (Ethyl-substituted analog) 4-ethyl -6-oxopyrimidinone; 3-bromobenzamide Ca²⁺/calmodulin-dependent AC inhibition (IC₅₀ = 0.8 µM) Microwave synthesis, THF solvent
BG14764 4-propyl -6-oxopyrimidinone; 2-bromo substitution on benzamide Unreported (anticancer leads) Not detailed
Lead Anticonvulsant (2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide) Thioacetamide linker; 4-bromophenyl group ED₅₀ = 12 mg/kg (PTZ model) Alkylation in DMF with K₂CO₃

Key Observations

Substituent Effects on Pyrimidinone Core: The methyl group at the 4-position (target compound) versus ethyl (compound 14) or propyl (BG14764) alters steric bulk and lipophilicity. Ethyl and propyl groups may enhance membrane permeability but reduce target selectivity . The 3-bromo substitution on benzamide (target compound) vs. 2-bromo (BG14764) impacts electronic distribution and binding interactions. Ortho-substituted bromo groups are sterically hindered compared to meta-substituted analogs .

Linker and Functional Group Variations: The benzamide linker in the target compound contrasts with the thioacetamide group in anticonvulsant leads.

Biological Activity Trends: Compound 14’s ethyl-pyrimidinone substitution correlates with potent inhibition of adenylyl cyclase (IC₅₀ = 0.8 µM), suggesting that larger alkyl groups enhance enzyme binding . The anticonvulsant lead’s thioacetamide moiety and 4-bromophenyl group confer high efficacy (ED₅₀ = 12 mg/kg) in pentylenetetrazole (PTZ) seizure models, highlighting the role of sulfur in redox modulation .

Synthesis Methodologies: Microwave-assisted synthesis (target compound and compound 14) improves reaction efficiency and yield compared to conventional alkylation (anticonvulsant analogs) . LiHMDS as a base (target compound) enables deprotonation of pyrimidinone NH, while K₂CO₃ in DMF (anticonvulsants) facilitates thioether formation .

Research Implications

  • Activity Gaps: The target compound’s biological profile remains underexplored.
  • Toxicity Considerations : Ethyl/propyl-substituted analogs (e.g., BG14764) may incur higher metabolic clearance due to increased hydrophobicity, necessitating ADME studies .
  • Hybrid Designs : Merging the 3-bromobenzamide motif with thioacetamide linkers could yield dual-action molecules targeting both kinase and ion channel pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.